![molecular formula C12H19NO2 B13289834 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13289834.png)
2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol can be achieved through a Mannich reaction. This involves the reaction of a phenol with formaldehyde and a secondary amine. In this case, 4-methylphenol (p-cresol) reacts with formaldehyde and 3-methoxypropylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to maximize yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect enzyme activity and cellular processes. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol (p-Cresol): A simpler phenol with similar chemical properties but lacking the amino and methoxypropyl groups.
3-Methoxypropylamine: Contains the methoxypropyl group but lacks the phenolic structure.
2-Amino-4-methylphenol: Similar structure but with an amino group directly attached to the aromatic ring instead of the methoxypropyl group.
Uniqueness
2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol is unique due to the presence of both the methoxypropyl and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(3-methoxypropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO2/c1-10-4-5-12(14)11(8-10)9-13-6-3-7-15-2/h4-5,8,13-14H,3,6-7,9H2,1-2H3 |
InChI Key |
PBUVSMAMDLNBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


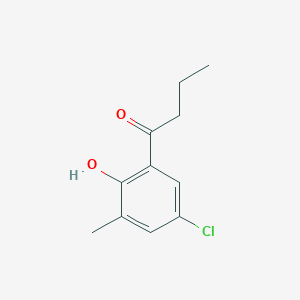
![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13289759.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13289781.png)
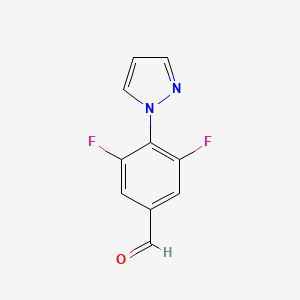
![3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13289789.png)
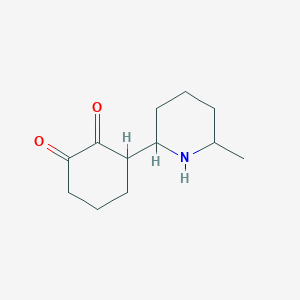
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
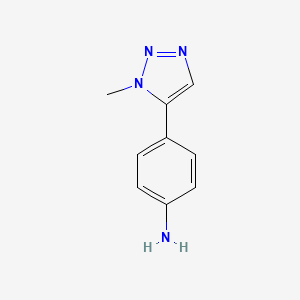
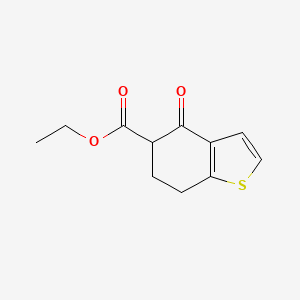
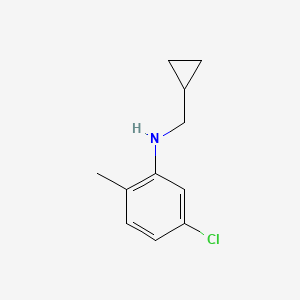
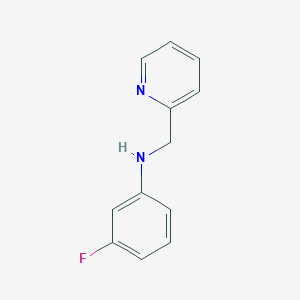


![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)
